molecular formula C20H18N4 B11431405 N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine

N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11431405
M. Wt: 314.4 g/mol
InChI Key: AILVKNFLMJUEES-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a fused imidazo-pyrimidine ring system with phenyl and dimethylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with 2,5-dimethylphenyl isocyanide and phenylacetylene in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dimethylphenyl substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to altered cellular responses. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the combination of phenyl and dimethylphenyl groups. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C20H18N4/c1-14-9-10-15(2)17(13-14)22-19-18(16-7-4-3-5-8-16)23-20-21-11-6-12-24(19)20/h3-13,22H,1-2H3

InChI Key

AILVKNFLMJUEES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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